Ethenyl heptadecanoate

Description

Contextualization within the Class of Vinyl Esters and Long-Chain Fatty Acid Derivatives

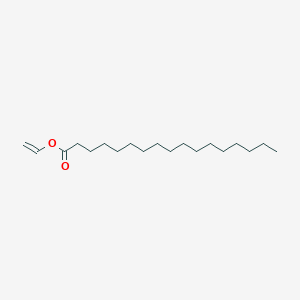

Ethenyl heptadecanoate, also known as vinyl heptadecanoate, is an organic compound classified as a vinyl ester of a long-chain saturated fatty acid. Its structure consists of a heptadecanoic acid moiety, which is a 17-carbon saturated fatty acid (C17:0), ester-linked to a vinyl group (-CH=CH₂). This positions it as a unique monomer, combining the reactivity of a vinyl group, which is susceptible to polymerization, with the hydrophobic and long alkyl chain characteristics of a fatty acid.

Vinyl esters are a significant class of monomers in polymer chemistry. mdpi.com The properties of poly(vinyl ester)s can be precisely adjusted by selecting the appropriate ester group, allowing for the creation of materials with a wide range of glass transition temperatures and melting points. mdpi.com this compound is a derivative of heptadecanoic acid (or margaric acid), a fatty acid of interest as it is found in dairy fats and can serve as a biomarker for milk fat intake. np-mrd.org

The general structure of long-chain vinyl esters imparts specific properties to the polymers they form. The long alkyl side chains can act as internal plasticizers, affecting the thermal and mechanical properties of the resulting polymer, such as lowering the glass transition temperature. und.edu Research on analogous compounds like vinyl laurate (C12) and vinyl stearate (B1226849) (C18) has shown that these monomers can be used to create hydrophobic and functional polymers. scispace.comdss.go.th this compound, with its 17-carbon chain, fits between these more commonly studied vinyl esters, and its properties can be expected to be intermediate to them.

Historical Perspectives and Evolution of Research Interest in Related Compounds

The study of vinyl esters has a rich history, with much of the early industrial and academic focus on vinyl acetate (B1210297) for the production of adhesives, paints, and precursors to poly(vinyl alcohol). mdpi.com The synthesis of vinyl esters from longer-chain fatty acids has been documented since at least the mid-20th century. Two primary methods have been historically employed for their synthesis:

Direct Vinylation with Acetylene (B1199291): This process involves the reaction of a carboxylic acid with acetylene, often in the presence of zinc or other metal salt catalysts. google.com This method was explored for producing sizable quantities of long-chain vinyl esters like vinyl stearate for polymerization studies.

Vinyl Interchange Reaction (Transvinylation): This is a more common laboratory-scale and industrial process that avoids the need for high-pressure acetylene. It involves the reaction of a carboxylic acid with an excess of a vinyl ester, typically vinyl acetate, in the presence of a transition-metal catalyst, such as those based on mercury or palladium. google.comnih.gov Patents from the 1950s and 1960s describe this process for various fatty acids, including stearic acid, to produce the corresponding vinyl esters for use as adhesives, coating materials, and polymerizing plasticizers. google.com

Early interest in these long-chain vinyl ester polymers was for applications such as waterproofing agents and for modifying the properties of synthetic rubber. und.edu However, a major obstacle was the availability of pure raw materials. The increasing availability of high-purity long-chain fatty acids from natural sources like vegetable oils spurred further research. und.edumdpi.com

Current Research Landscape and Emerging Trends relevant to this compound

The contemporary research landscape for long-chain vinyl esters is heavily influenced by the drive towards sustainability and the development of bio-based polymers. Fatty acids, derived from renewable triglycerides found in vegetable oils and animal fats, are recognized as valuable green feedstocks for the chemical industry. mdpi.commdpi.comacs.org

Current trends include:

Bio-based Monomers for Polymers: There is significant interest in converting fatty acids into polymerizable monomers to replace petroleum-based alternatives. acs.org The vinyl group is a key functional group that allows fatty acid derivatives to undergo radical polymerization. rsc.org This has led to the development of new synthetic routes, such as enzyme-catalyzed esterification and transition-metal-catalyzed transvinylation, to produce long-chain vinyl esters under milder and more sustainable conditions. nih.govrsc.org

Functionalization of Natural Polymers: Long-chain vinyl esters, such as vinyl laurate and vinyl oleate, are being used as reactive agents to functionalize natural polymers like starch and cellulose (B213188). scispace.comdss.go.thnih.gov This process grafts the long, hydrophobic fatty acid chains onto the polymer backbone, modifying its properties to create new bio-based materials with improved hydrophobicity and different mechanical characteristics. scispace.comnih.gov

Advanced Polymerization Techniques: To gain precise control over polymer architecture, modern polymerization techniques are being applied to vinyl esters. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for instance, allows for the synthesis of well-defined polymers and block copolymers from vinyl ester monomers. mdpi.comrsc.org This enables the creation of materials with tailored properties for specialized applications, such as surfactants for supercritical CO₂ or biomedical materials. mdpi.com

Property Tuning of Copolymers: Research is actively exploring how incorporating long-chain vinyl esters into copolymers affects their properties. Studies show that the length of the fatty acid side chain influences the glass transition temperature and mechanical moduli of the resulting copolymers, offering a method to tune the material's flexibility and rigidity. und.edu

Within this context, this compound represents a potential bio-based monomer that can be derived from heptadecanoic acid. Its study would contribute to the broader understanding of how odd-numbered fatty acid chains influence polymer properties, a niche but potentially valuable area in the design of new sustainable materials.

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) | Fatty Acid Chain |

| This compound | Vinyl Heptadecanoate | C₁₉H₃₆O₂ | 296.49 | C17:0 |

| Heptadecanoic Acid | Margaric Acid | C₁₇H₃₄O₂ | 270.45 | C17:0 |

| Vinyl Laurate | Ethenyl Dodecanoate | C₁₄H₂₆O₂ | 226.36 | C12:0 |

| Vinyl Stearate | Ethenyl Octadecanoate | C₂₀H₃₈O₂ | 310.51 | C18:0 |

| Vinyl Acetate | Ethenyl Acetate | C₄H₆O₂ | 86.09 | C2:0 |

Data sourced from PubChem and other chemical databases. mdpi.comguidechem.comnih.gov

Table 2: Comparison of Synthesis Methods for Long-Chain Vinyl Esters

| Synthesis Method | Reactants | Catalyst Examples | General Conditions | Historical Context |

| Vinyl Interchange | Carboxylic Acid + Vinyl Acetate | Mercuric Acetate/Sulfuric Acid, Palladium salts | Reflux or room temperature over several hours/days; atmospheric pressure. google.comsid.ir | Widely used since the mid-20th century for lab and industrial scale; avoids high-pressure acetylene. google.com |

| Direct Vinylation | Carboxylic Acid + Acetylene | Zinc Salts (e.g., Zinc Stearate) | High pressure and temperature. | An early method for direct synthesis, requiring specialized equipment. google.com |

| Enzyme-Catalyzed Esterification | Carboxylic Acid + Vinyl Donor | Lipases (e.g., Candida antarctica lipase) | Milder conditions, often in organic solvents. | A modern, "green" chemistry approach for sustainable monomer synthesis. rsc.org |

Structure

2D Structure

Properties

IUPAC Name |

ethenyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVHSQCRJMJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9003-95-6 | |

| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Advanced Synthetic Methodologies for Ethenyl Heptadecanoate and Analogous Esters

Chemical Synthesis Routes

The formation of esters from long-chain carboxylic acids can be achieved through various chemical pathways, ranging from direct reactions to sophisticated catalytic processes. The choice of method often depends on the desired ester type (e.g., alkyl vs. vinyl), the stability of the reactants, and economic and environmental considerations.

Direct esterification typically involves the reaction of a carboxylic acid with an alcohol. scielo.br For the synthesis of vinyl esters such as ethenyl heptadecanoate, a common and effective method is the transvinylation or "vinyl interchange" reaction. google.comgoogle.com This process involves reacting a carboxylic acid, like heptadecanoic acid, with a readily available vinyl ester, most commonly vinyl acetate (B1210297), in the presence of a transition metal catalyst. google.commdpi.com

Palladium acetate is a frequently used catalyst for this transformation. mdpi.com The reaction mechanism involves the exchange of the acetate group from vinyl acetate with the heptadecanoate group. An excess of vinyl acetate is often used to drive the equilibrium towards the formation of the desired this compound. google.com Historically, mercury salts were also used as catalysts for this reaction, though modern methods favor less toxic alternatives like palladium. google.com

Table 1: Catalysts for Vinyl Interchange Reactions

| Carboxylic Acid | Vinyl Source | Catalyst | Key Feature |

|---|---|---|---|

| Various Fatty Acids | Vinyl Acetate | Palladium Acetate | Efficient transvinylation catalyst. mdpi.com |

Transesterification is a widely employed class of organic reactions where one ester is converted into another by exchanging the alkoxy moiety with an alcohol. wikipedia.org This is a cornerstone of industrial ester production, including the synthesis of fatty acid esters for biodiesel. scielo.brscirp.org The reaction is reversible and often requires a catalyst and an excess of the reacting alcohol to achieve high conversion rates. scirp.org

A significant advancement in ester synthesis is the use of supercritical alcohols, which eliminates the need for a catalyst. appliedseparations.commdpi.com When an alcohol is heated and pressurized beyond its critical point, it becomes a supercritical fluid with unique properties. In this state, the normally immiscible oil (triglycerides) and alcohol form a single, homogeneous phase, which dramatically accelerates the reaction rate. scirp.orgappliedseparations.com

This method is particularly advantageous as it is tolerant to impurities like water and free fatty acids in the feedstock, which can be problematic in conventional catalyzed reactions. mdpi.comredalyc.org The process is fast, with high yields of fatty acid alkyl esters being achieved in minutes. scirp.orgmdpi.com While primarily developed for producing fatty acid methyl and ethyl esters (FAMEs and FAEEs) for biodiesel, the principle can be applied to other transesterification reactions. appliedseparations.comredalyc.orgmdpi.com

Table 2: Conditions and Yields for Supercritical Transesterification of Fatty Acid Esters

| Feedstock | Alcohol | Temperature (°C) | Pressure (MPa) | Molar Ratio (Alcohol:Oil) | Time (min) | Conversion/Yield |

|---|---|---|---|---|---|---|

| Soybean Oil | Ethanol (B145695) | 325 | 20 | 1:1 (mass ratio) | 30 | ~74% (wt%) FAEE redalyc.org |

| Waste Vegetable Oil | Ethanol | 290 | Not Specified | 1:18 | 60 | ~99% Conversion mdpi.com |

| Waste Vegetable Oil | Methanol | 290 | Not Specified | 1:18 | 60 | ~99% Conversion mdpi.com |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to homogeneous catalysts. researchgate.netrsc.org Clay minerals, such as montmorillonite (B579905), have emerged as effective and environmentally friendly solid acid catalysts for esterification and other organic reactions. researchgate.netrsc.org

These aluminosilicate (B74896) materials possess a layered structure and intrinsic acidity, which can be enhanced through acid activation or ion exchange. researchgate.net Their high surface area and thermal stability make them robust catalysts for the synthesis of esters. researchgate.net For instance, montmorillonite K-10 has been successfully used as a solid catalyst for various esterification reactions. researchgate.netrsc.org Modified clays, including those supported with potassium fluoride (B91410) (KF), can exhibit enhanced catalytic activity for transesterification processes.

Table 3: Examples of Clay-Based Heterogeneous Catalysts in Ester Synthesis

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Montmorillonite K-10 | Esterification | Low-cost, eco-friendly solid acid catalyst. researchgate.netrsc.org |

| Acid-activated MMT K-10 | Esterification of 4-hydroxybenzoic acid | Enhanced acidity leads to high conversion (up to 80%). researchgate.net |

Homogeneous catalysts operate in the same phase as the reactants, often leading to high reaction rates and yields under mild conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful non-nucleophilic organic base that has proven to be an effective homogeneous catalyst for transesterification. rsc.orgresearchgate.net

In DBU-catalyzed transesterification, the mechanism involves the activation of the alcohol by DBU. DBU is basic enough to deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the ester (e.g., a triglyceride or another fatty acid ester), leading to a tetrahedral intermediate that subsequently yields the new ester and a diglyceride (which is further converted). wikipedia.org This process has been optimized for biodiesel production, achieving very high yields in a short time at moderate temperatures. rsc.orgresearchgate.net

Table 4: DBU-Catalyzed Transesterification of Soybean Oil

| Alcohol | Catalyst | Molar Ratio (DBU:Oil) | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Time (h) | Yield (%) |

|---|

Beyond traditional catalysis, specialized organometallic and organocatalytic methods provide highly selective routes to ester synthesis.

Organocopper(I) ate complexes are mild and selective reagents used for forming carbon-carbon bonds. wikipedia.orgmdma.ch A specific application is in the synthesis of fatty acid esters via the reaction of a copper(I) ate complex with an ester of an iodoalkylcarboxylic acid. harvard.edu The ate complex is typically formed from methylcopper(I) and a Grignard reagent. harvard.edu This method is highly efficient and tolerates a variety of functional groups, providing a direct route to complex fatty acid esters that might be difficult to synthesize otherwise. harvard.edu

Organocatalysis, the use of small organic molecules to accelerate reactions, represents a major area of green chemistry. rsc.org In addition to DBU, other organocatalysts can be used for ester synthesis. For example, a triphenylphosphine-sulfur trioxide adduct has been shown to efficiently catalyze the esterification of long-chain fatty acids with cholesterol at 110 °C, demonstrating the versatility of this approach. nih.gov These methods are attractive due to their potential for high selectivity and reduced toxicity compared to many metal-based catalysts. rsc.orgnih.gov

Table 5: Synthesis of Long-Chain Esters via Organocopper(I) Ate Complexes harvard.edu

| Grignard Reagent Source | Iodoalkylcarboxylic Acid Ester | Product |

|---|---|---|

| Hexadecylmagnesium bromide | Ethyl 11-iodoundecanoate | Ethyl heptacosanoate |

Heterogeneous Catalysis in Ester Synthesis (e.g., KF/clay catalysts)

Synthesis via Keto-Carboxylic Acid Esterification

The synthesis of vinyl esters, including this compound, can be achieved through various chemical routes. One notable method involves the esterification of keto-carboxylic acids. While direct synthesis of this compound via this specific pathway is not extensively documented, the principles can be applied to the synthesis of vinyl esters in general. The synthesis of vinyl esters from α- and β-ketocarboxylic acids can be challenging due to the base sensitivity and potential for decarboxylation under acidic conditions. d-nb.info

A common strategy for synthesizing vinyl esters is through transvinylation, where a vinyl group is transferred from a vinyl donor, such as vinyl acetate, to a carboxylic acid in the presence of a catalyst, often a palladium(II) compound. d-nb.info This method has been improved for the synthesis of vinyl pyruvate, an α-keto vinyl ester, achieving a scalable process with a high yield of 52%. nih.gov The mechanism of this Pd-catalyzed transvinylation has been elucidated, noting that electron-poor α-keto vinyl esters react more slowly than standard alkyl vinyl esters. nih.gov

Another approach involves the use of a vinyloxy silane (B1218182) as the vinyl source in a palladium-catalyzed reaction, which has shown significantly improved yields for vinyl pyruvate. d-nb.info These methodologies, while demonstrated for other keto-esters, provide a foundation for the potential synthesis of this compound from a corresponding keto-heptadecanoic acid precursor. The synthesis of compounds of formula I, which includes keto-esters, can be achieved by the esterification of the keto-carboxylic acid with the corresponding alcohol. google.com

Table 1: Comparison of Synthetic Methods for Vinyl Esters

| Method | Description | Catalyst/Reagent | Advantages | Challenges |

| Transvinylation | Transfer of a vinyl group from a donor like vinyl acetate to a carboxylic acid. d-nb.info | Palladium(II) compounds d-nb.info | Scalable, high yields for some substrates. nih.gov | Slower reaction for electron-poor α-keto vinyl esters. nih.gov |

| Vinyloxy Silane Reaction | Palladium-catalyzed reaction using a vinyloxy silane as the vinyl source. d-nb.info | Palladium catalyst d-nb.info | Improved yields for specific vinyl esters like vinyl pyruvate. d-nb.info | Substrate-specific efficacy. |

| Esterification of Keto-Carboxylic Acids | Direct esterification of a keto-carboxylic acid with an alcohol. google.com | Acid or base catalyst | Direct route to the target ester. | Base sensitivity and potential for decarboxylation of the keto-acid precursor. d-nb.info |

Biocatalytic and Biotechnological Production Pathways

Biocatalytic and biotechnological approaches offer sustainable and highly specific routes for the production of esters like this compound and its precursors. These methods often utilize enzymes or whole microbial systems to achieve desired chemical transformations.

Enzymatic Esterification and Transesterification using Lipases and Other Biocatalysts

Lipases are versatile enzymes widely employed for the synthesis of esters, including vinyl esters, through esterification and transesterification reactions. mdpi.comresearchgate.netacs.orgscirp.orgnih.gov A key advantage of using vinyl esters as acyl donors in these reactions is that the vinyl alcohol produced as a byproduct tautomerizes to acetaldehyde, which is volatile. This prevents the reverse reaction, leading to higher product yields. researchgate.net

Candida antarctica lipase (B570770) B (CAL-B) is a commonly used biocatalyst for the synthesis of sugar esters, utilizing vinyl esters of fatty acids as acyl donors. scirp.org This process has been successfully applied to the synthesis of palmitoylglucose ester in ionic liquids. scirp.org The enzymatic acylation of trisaccharides, such as maltotriose (B133400) and 1-kestose, has also been demonstrated using various immobilized lipases with vinyl esters as the acyl donors. nih.gov

The choice of solvent can significantly impact the activity and stability of the lipase. Non-protic solvents like n-hexane and tert-butyl methyl ether (TBME) have been found to be suitable for lipase-catalyzed reactions. mdpi.com Research has also explored the use of honey and agave syrup as natural, low-water-content media for the lipase-catalyzed synthesis of sugar esters from vinyl esters. researchgate.net

Table 2: Lipase-Catalyzed Synthesis of Esters

| Lipase Source | Substrates | Reaction Type | Key Findings |

| Candida antarctica lipase B (CAL-B) | Glucose and palmitic acid vinyl ester | Transesterification | Efficient synthesis of palmitoylglucose ester in ionic liquids. scirp.org |

| Various immobilized lipases | Maltotriose, 1-kestose, and vinyl esters | Acylation | Regioselective synthesis of trisaccharide esters. nih.gov |

| Candida cylindracea lipase (CcL) | Vinyl esters and H-phosphites | Markovnikov addition | Promiscuous lipase activity for the synthesis of α-acyloxy phosphonates. mdpi.com |

Microbial Fermentation and Engineered Biosynthesis of Precursors (e.g., Heptadecanoic Acid)

Heptadecanoic acid, the precursor to this compound, is an odd-chain fatty acid (OCFA) that can be produced through microbial fermentation. atamankimya.com Oleaginous yeasts, such as Yarrowia lipolytica, are particularly well-suited for producing lipids and have been metabolically engineered to enhance the production of OCFAs. frontiersin.orgnih.govmdpi.comnih.govmdpi.comnih.gov

The key to producing OCFAs in microorganisms is the availability of propionyl-CoA, which serves as the primer for odd-chain fatty acid synthesis. nih.govtandfonline.com While some microbes can utilize supplemented propionate (B1217596) to produce OCFAs, this can be costly and may inhibit cell growth at high concentrations. tandfonline.com Therefore, significant research has focused on engineering metabolic pathways for the de novo biosynthesis of propionyl-CoA from inexpensive carbon sources like glucose. frontiersin.orgnih.gov

In Y. lipolytica, the overexpression of genes in the threonine biosynthesis pathway has been shown to increase the production of propionyl-CoA and subsequently OCFAs. frontiersin.org By engineering a modular metabolic pathway, researchers have increased the percentage of OCFAs from less than 1% to over 18% in some strains. frontiersin.org Further optimization of fermentation conditions, including the concentrations of precursors like sodium propionate and sodium acetate, has led to significant increases in the content of specific OCFAs, such as cis-9-heptadecenoic acid (C17:1). mdpi.commdpi.com

Table 3: Engineered Microbial Strains for Odd-Chain Fatty Acid Production

| Microorganism | Engineering Strategy | Precursor/Carbon Source | Key OCFA Produced | Titer/Percentage |

| Yarrowia lipolytica | Modular pathway engineering for de novo propionyl-CoA synthesis. frontiersin.orgnih.gov | Glucose | Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) | 0.36 g/L total OCFAs. frontiersin.orgnih.gov |

| Yarrowia lipolytica | Overexpression of YlOLE1 and YlDGA2 genes, optimization of precursor concentrations. mdpi.com | Sodium propionate, Sodium acetate | cis-9-Heptadecenoic acid (C17:1) | Up to 45.56% C17:1 of total fatty acids. mdpi.com |

| Yarrowia lipolytica | Optimization of fermentation with sucrose, glycerol, sodium acetate, and sodium propionate. mdpi.com | Sucrose, Glycerol, Sodium acetate, Sodium propionate | cis-9-Heptadecenoic acid (C17:1) | 0.82 g/L C17:1. mdpi.com |

Plant Metabolic Engineering for Odd-Chain Fatty Acid Production

Metabolic engineering of plants offers a promising avenue for the large-scale, renewable production of novel fatty acids, including odd-chain fatty acids like heptadecanoic acid. atamankimya.comnih.govresearchgate.net While challenging, significant progress has been made in engineering plants to produce and accumulate new types of fatty acids in their seed oils. nih.gov

The core of this strategy involves introducing new genes and modifying existing metabolic pathways to channel carbon flux towards the desired fatty acid products. researchgate.net For OCFAs, this would entail engineering the synthesis of propionyl-CoA, the precursor for odd-chain fatty acid synthesis, which is not typically abundant in plants. Research is ongoing to modify fatty acid biosynthesis pathways in plants to produce OCFAs like heptadecanoic acid. atamankimya.com

One of the key challenges in plant metabolic engineering is ensuring that the newly synthesized fatty acids are efficiently incorporated into seed triacylglycerols for storage. nih.gov Success in this area has been demonstrated with the production of long-chain polyunsaturated fatty acids in plants. nih.gov Similar strategies could be applied to achieve high-level accumulation of heptadecanoic acid.

Green Chemistry Principles and Sustainable Synthesis of Esters

The principles of green chemistry are increasingly being applied to the synthesis of esters, aiming to reduce environmental impact and improve sustainability. This includes the use of renewable feedstocks and biocatalytic processes.

Utilization of Renewable Feedstocks

The synthesis of this compound and other esters can be made more sustainable by utilizing renewable feedstocks. dtic.milgoogle.commdpi.com Heptadecanoic acid itself can be sourced from natural origins, such as ruminant fats and certain plant oils, although often in low concentrations. atamankimya.comnih.gov Biotechnological production of heptadecanoic acid from renewable resources like glucose through microbial fermentation presents a more scalable and sustainable option. frontiersin.orgnih.govtandfonline.com

For the vinyl portion of the ester, while traditionally derived from petroleum, alternative routes are being explored. The development of vinyl ester resins from renewable resources like lignin (B12514952) and glycerin biowaste streams is an active area of research. dtic.mil Lignin, an abundant byproduct of the paper industry, is a particularly attractive renewable feedstock due to its aromatic nature. scispace.com Additionally, plant-based materials, such as those derived from cellulose (B213188) or carbohydrates, are being used to develop bio-based monomers for vinyl ester resins. google.comuqtr.ca For instance, fatty acid allyl esters, which can be considered renewable monomers, can be prepared by esterifying the fatty acid with allyl alcohol, which in turn can be obtained from glycerol, a byproduct of biodiesel production. mdpi.com

Table 4: Examples of Renewable Feedstocks for Ester Synthesis

| Component | Renewable Source | Example Application |

| Fatty Acid (Heptadecanoic Acid) | Microbial fermentation of glucose frontiersin.orgnih.gov | Precursor for this compound |

| Vinyl Group | Lignin, Glycerin dtic.mil | Synthesis of sustainable vinyl ester resins |

| Vinyl Group | Plant cellulose, Carbohydrates google.com | Development of bio-based vinyl ester cross-linkers |

| Ester Monomers | Fatty acids and allyl alcohol (from glycerol) mdpi.com | Production of 100% renewable monomers |

Solvent-Free and Reduced-Solvent Reaction Systems

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free, or "neat," reaction systems represent an ideal approach, where the reactants themselves act as the reaction medium.

One of the most promising solvent-free methods for synthesizing vinyl esters involves enzymatic catalysis. nih.govdiva-portal.org Research has demonstrated the efficacy of immobilized lipase B from Candida antarctica (CalB) as a catalyst for the direct esterification of carboxylic acids with hydroxyl-functional vinyl ethers. nih.govdiva-portal.org This biocatalytic approach is highly efficient, avoiding the acid-labile nature of the vinyl ether group because the enzymatic esterification proceeds so rapidly that it significantly lowers the concentration of the acidic substrate before it can participate in unwanted side reactions. nih.gov

This enzymatic method is versatile, proving successful both in bulk (solvent-free) and in various organic solvents over a wide temperature range (22–90 °C). nih.govdiva-portal.org High conversions, often exceeding 90%, can be achieved in under an hour. nih.govdiva-portal.org A key advantage of this system is the straightforward purification process; the immobilized enzyme can be removed by simple filtration, minimizing the need for extensive workup procedures that typically involve large volumes of solvents. nih.gov This technique presents a more sustainable alternative to traditional methods that often require the conversion of carboxylic acids to more reactive derivatives like short-chain esters (e.g., methyl or ethyl esters), an extra step that itself can generate waste. nih.gov

The transesterification of fatty acids in solvent-free systems is another area of active research, particularly for the production of biodiesel, which is composed of fatty acid alkyl esters. nih.gov Studies on the synthesis of fatty acid ethyl esters (FAEEs) from soybean oil and ethanol have been successfully carried out in solvent-free media using lipase from Thermomyces lanuginosus. nih.gov While not a direct synthesis of a vinyl ester, these findings underscore the potential of solvent-free enzymatic processes for ester production involving long-chain fatty acids like heptadecanoic acid.

| Method | Catalyst | Reactants | Key Findings | Reference |

| Enzymatic Esterification | Immobilized Candida antarctica lipase B (CalB) | Carboxylic Acids, Hydroxyl-functional vinyl ethers | Solvent-free synthesis is possible. >90% conversion in <1 hour. | nih.govdiva-portal.org |

| Enzymatic Transesterification | Thermomyces lanuginosus lipase | Soybean Oil, Ethanol | Successful synthesis of fatty acid ethyl esters in a solvent-free medium. | nih.gov |

Energy-Efficient Synthesis Techniques (e.g., Microwave, Ultrasound, Mechanochemistry)

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire sample volume simultaneously and efficiently. conicet.gov.ar This uniform and rapid heating can dramatically reduce reaction times from hours to minutes and minimize the formation of by-products. conicet.gov.armjcce.org.mk

MAOS has been successfully applied to a wide range of reactions, including the synthesis of various esters and heterocyclic compounds. conicet.gov.armdpi.com For instance, the synthesis of ethyl-quinolon-4-one-3-carboxylates has been achieved in a one-pot procedure via the microwave-assisted cyclization of aminomethylenemalonate intermediates. conicet.gov.ar Similarly, pyrrole (B145914) derivatives have been synthesized with yields between 55-86% through intramolecular cyclocondensation of enamines under microwave irradiation. mdpi.com These examples, while not directly producing this compound, highlight the power of microwave heating to drive the formation of ester functionalities and complex molecules under highly efficient conditions. The precise control over reaction parameters like temperature and pressure in modern microwave synthesizers further enhances product selectivity and yield. conicet.gov.armdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry employs the energy of ultrasound waves (typically >20 kHz) to induce, accelerate, and modify chemical reactions. The phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, as well as intense shear forces and shockwaves, which can enhance mass transfer and increase reaction rates. nih.govarabjchem.org

Ultrasound has been effectively used to synthesize various esters. Studies have shown that ultrasound-assisted esterification of fatty acids can significantly shorten reaction times and increase yields compared to conventional methods. biointerfaceresearch.com For example, the synthesis of tertiary aliphatic esters from t-butanol and various fatty acids at room temperature was significantly intensified by ultrasonic irradiation, with yields increasing by 2-10% over the conventional heating method, which requires temperatures of 67-70°C. biointerfaceresearch.com In the enzymatic synthesis of cinnamyl acetate, ultrasonication led to a 96.6% conversion of the starting alcohol, attributed to enhanced substrate diffusion and mixing. nih.gov The application of ultrasound in the Mizoroki-Heck reaction, a C-C bond-forming reaction, to produce 3-vinyl indoles demonstrates its utility in constructing vinylated structures, which is relevant to the synthesis of vinyl esters. arabjchem.org

| Technique | Principle | Application Example | Key Advantages | Reference |

| Microwave | Rapid, uniform heating via dielectric polarization | Synthesis of ethyl-quinolon-4-one-3-carboxylates | Reduced reaction times, higher yields, fewer by-products | conicet.gov.armjcce.org.mk |

| Ultrasound | Acoustic cavitation enhances mass transfer and reactivity | Synthesis of tertiary aliphatic esters | Shorter reaction times, increased yields, operation at lower temperatures | nih.govbiointerfaceresearch.com |

| Mechanochemistry | Mechanical force induces chemical reactions | Direct amidation of esters via ball milling | Solvent-free, simplified workup, potential for novel reactivity | cardiff.ac.ukresearchgate.net |

Mechanochemistry

Mechanochemistry involves the use of mechanical force—typically through grinding, shearing, or milling—to induce chemical transformations. mdpi.com Ball milling is a common technique where reactants are placed in a jar with grinding media (balls), and the rotation or vibration of the jar causes the balls to collide with the reactants, providing the energy for the reaction. A major advantage of this approach is that it is often performed in the absence of a solvent. researchgate.net

While direct mechanochemical synthesis of this compound is not widely documented, the successful application of this technique to related ester reactions is promising. For example, the direct amidation of a diverse range of esters has been achieved through ball milling with an amine and a sub-stoichiometric amount of potassium tert-butoxide. cardiff.ac.ukresearchgate.net This demonstrates that the ester functional group can be effectively transformed under mechanochemical conditions. The synthesis of a drug-drug salt, quininium aspirinate, from quinine (B1679958) and aspirin (B1665792) (an ester) via liquid-assisted grinding (LAG) further illustrates the utility of mechanochemistry in reactions involving esters. nih.gov These methods are noted for their simple procedures, reduced waste, and the potential to unlock novel reactivity not seen in solution-phase chemistry. cardiff.ac.uk

Advanced Analytical Characterization and Quantification Techniques for Ethenyl Heptadecanoate

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating ethenyl heptadecanoate from complex matrices. The choice of method depends on the sample's complexity, the required resolution, and the analytical objective.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.

For routine quantification, a Flame Ionization Detector (FID) is often used. The FID offers high sensitivity and a wide linear range for hydrocarbons and organic esters. However, it provides limited structural information.

When structural confirmation and higher specificity are required, a Mass Spectrometer (MS) is the detector of choice. GC-MS analysis provides detailed mass spectra of the eluting compounds, allowing for unambiguous identification by comparing the spectra with library data or by interpreting the fragmentation patterns. ijpsr.comnih.govwalshmedicalmedia.com This is particularly useful for identifying isomers or closely related impurities. The analysis of higher vinyl esters by GC has been documented in various applications, including the monitoring of synthesis reactions. google.com

Achieving optimal separation for long-chain esters like this compound requires careful optimization of several GC parameters. The goal is to obtain sharp, symmetrical peaks with sufficient resolution from other components in the shortest possible analysis time. gcms.czchromatographytoday.comsigmaaldrich.com

Key parameters for optimization include:

Column Selection : Narrow-bore capillary columns (e.g., 0.10-0.25 mm I.D.) with a thin film of a suitable stationary phase (e.g., a non-polar or mid-polar phase like 5% phenyl-polysiloxane) are preferred. gcms.czchromatographytoday.com Narrower columns provide higher efficiency and allow for faster analysis. sigmaaldrich.com

Carrier Gas : Hydrogen is often the preferred carrier gas over helium as it allows for higher linear velocities without a significant loss in efficiency, thus shortening run times. sigmaaldrich.com

Temperature Program : A temperature gradient is typically employed, starting at a lower temperature to resolve more volatile components and ramping up to elute the high-boiling long-chain esters. Faster ramp rates can reduce analysis time but may sacrifice resolution. gcms.cz

Injection Mode : Split/splitless injection is common. A high split ratio may be necessary for narrow-bore columns to avoid overloading. chromatographytoday.com

Below is an interactive table summarizing the impact of key GC parameters on the analysis of long-chain esters.

Table 1: Optimization of GC Parameters for Long-Chain Ester Analysis

| Parameter | Effect on Separation | Optimization Goal |

|---|---|---|

| Column Internal Diameter (I.D.) | Smaller I.D. increases efficiency (resolution) and allows for faster analysis but has lower sample capacity. chromatographytoday.comsigmaaldrich.com | Select the smallest I.D. (e.g., 0.18-0.25 mm) that provides the required resolution without being overloaded by the sample concentration. |

| Column Length | Longer columns provide higher resolution but result in longer analysis times and higher cost. | Choose the shortest column that achieves the necessary separation. |

| Stationary Phase Film Thickness | Thinner films lead to faster elution and sharper peaks for high-boiling analytes but have lower capacity. gcms.czchromatographytoday.com | Optimize for a balance between analysis speed and sample capacity, typically 0.1 to 0.25 µm for long-chain esters. |

| Carrier Gas Linear Velocity | Operating at or slightly above the optimal linear velocity provides the best efficiency. Hydrogen allows for a wider range of high velocities than helium. sigmaaldrich.com | Set the flow rate to achieve the optimal linear velocity for the chosen carrier gas and column dimensions. |

| Oven Temperature Program | The initial temperature affects the retention of early-eluting compounds, while the ramp rate affects resolution and analysis time. gcms.cz | Start with a low enough temperature to separate volatile impurities and use the fastest ramp rate that maintains the required resolution for the analytes of interest. |

For accurate and precise quantification by GC, an internal standard (IS) method is frequently employed. nih.gov This involves adding a known amount of a specific compound—the internal standard—to every sample and calibration standard. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This method effectively corrects for variations in injection volume and potential sample loss during preparation.

Ethyl heptadecanoate and methyl heptadecanoate are ideal internal standards for the quantification of this compound. researchgate.netpure-synth.com Their suitability stems from several key properties:

They are chemically similar to the analyte, ensuring comparable behavior during extraction and chromatographic analysis.

They are unlikely to be naturally present in the sample matrix.

They have a retention time that is close to, but well-resolved from, the analyte peak.

Table 2: Common Internal Standards for Long-Chain Ester Analysis

| Internal Standard | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Ethyl Heptadecanoate | 14010-23-2 | C19H38O2 | 298.51 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. fraunhofer.de For this compound, which is a non-polar compound, reversed-phase HPLC is the most common approach. researchgate.netsielc.com

In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com this compound, being lipophilic, is strongly retained by the stationary phase and elutes later than more polar compounds. Gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is often necessary to elute strongly retained compounds like long-chain esters in a reasonable time. researchgate.netcerealsgrains.org

Detection in HPLC can be achieved using a UV detector if the analyte possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-volatile analytes without a UV-absorbing group. researchgate.net Coupling HPLC to a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural information. e3s-conferences.org

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" analytical technique due to its reduced use of organic solvents. chromatographyonline.com It is particularly well-suited for the analysis of lipophilic compounds and polymers, including vinyl esters. nih.govjascoinc.comperlan.com.plresearcher.life

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. A small amount of a polar organic co-solvent (modifier), such as methanol, is often added to the CO2 to modulate the mobile phase strength and analyte retention. SFC is an excellent technique for separating complex lipid mixtures and can also be used for chiral separations, should stereoisomers of this compound or related compounds need to be resolved. nih.gov

Optimization of GC Parameters for Long-Chain Ester Analysis

High-Performance Liquid Chromatography (HPLC) and its Variants

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling highly sensitive quantification. When coupled with a chromatographic inlet like GC or LC, MS becomes a powerful method for analyzing complex mixtures.

For structural elucidation, electron ionization (EI) is commonly used in GC-MS. The high-energy electrons cause the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The expected mass spectrum of this compound (C19H36O2, molecular weight: 296.49 g/mol ) would show a molecular ion peak (M+) at m/z 296. Key fragmentation pathways for vinyl esters include McLafferty rearrangement and cleavage at the ester linkage. While direct spectral data for this compound is not widely published, analysis of similar vinyl esters like vinyl myristate (ethenyl tetradecanoate) and vinyl crotonate provides insight into the expected fragmentation. nih.govnist.gov

Table 3: Predicted Key Mass Fragments for this compound (C19H36O2) in EI-MS

| m/z | Ion Structure/Fragment | Fragmentation Pathway |

|---|---|---|

| 296 | [CH3(CH2)15COOCH=CH2]+• | Molecular Ion (M+•) |

| 269 | [CH3(CH2)15CO]+ | Loss of ethenyl group (•CH=CH2) |

| 86 | [CH2=CHC(OH)=CH2]+• | McLafferty rearrangement product |

| 73 | [CH2=CHCOO]+ | Cleavage alpha to carbonyl |

| 55 | [CH2=CHCO]+ | Further fragmentation |

For trace analysis, MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. chromatographyonline.com In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, dramatically increasing sensitivity and reducing chemical noise. MRM, used in tandem mass spectrometry (MS/MS), offers even greater specificity by monitoring a specific fragmentation reaction (precursor ion → product ion), making it the gold standard for quantification in complex matrices. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by analyzing their fragmentation patterns. In MS/MS, a specific precursor ion (in this case, the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides a structural fingerprint of the molecule.

While direct MS/MS fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of long-chain esters and vinyl esters. nih.govmsu.edu Ionization, typically via electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS, would produce a molecular ion ([M]⁺• or [M+H]⁺). Subsequent fragmentation would likely proceed through several key pathways:

McLafferty Rearrangement: A characteristic fragmentation for long-chain esters, involving the transfer of a gamma-hydrogen from the fatty acid chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This would result in a prominent ion.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is common, leading to the formation of an acylium ion.

Vinyl Group Fragmentation: The vinyl ester moiety offers unique fragmentation routes. A key fragmentation would be the cleavage of the ester C-O bond, leading to the loss of a neutral vinyl alcohol moiety (CH₂=CHOH, 44 Da) or its tautomer, acetaldehyde, from the molecular ion. nih.gov

Alkyl Chain Fragmentation: The long heptadecanoyl chain can undergo a series of cleavages, typically losing successive CₙH₂ₙ₊₁ fragments, which produces a characteristic pattern of ions separated by 14 Da (-CH₂-). msu.edu

These fragmentation pathways provide diagnostic ions that confirm both the fatty acid component (heptadecanoic acid) and the vinyl ester nature of the molecule.

Table 1: Predicted Key Fragment Ions of this compound in MS/MS

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 296 | [C₁₉H₃₆O₂]⁺• | Molecular Ion (M⁺•) |

| 269 | [C₁₇H₃₃O₂]⁺ | Loss of vinyl radical (-C₂H₃) |

| 253 | [C₁₇H₃₃O]⁺ | Acylium ion; Loss of vinyl ether radical (-OCH=CH₂) |

| 74 | [C₃H₆O₂]⁺• | McLafferty rearrangement product |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a compound's elemental formula. nih.govresearchgate.net This capability is crucial for distinguishing this compound from other compounds that may have the same nominal mass but a different elemental composition.

The molecular formula for this compound is C₁₉H₃₆O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the monoisotopic mass can be calculated with high precision.

Calculated Exact Mass of this compound (C₁₉H₃₆O₂):

(19 x 12.000000) + (36 x 1.007825) + (2 x 15.994915) = 296.27153 Da

HRMS can differentiate this precise mass from that of isobaric compounds. For instance, a compound with the formula C₂₀H₄₀O would have the same nominal mass of 296 but a different exact mass of 296.30792 Da. This level of precision provides unequivocal confirmation of the elemental composition, a critical step in the identification process. nih.gov HRMS is often used in conjunction with techniques like GC or LC to provide both separation and high-confidence identification. jst.go.jp

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.

For this compound, the NMR spectra would show distinct signals for the vinyl group and the heptadecanoyl chain.

¹H NMR Spectrum: The vinyl protons (-O-CH=CH₂) exhibit a characteristic splitting pattern known as an AMX system. The proton on the carbon attached to the oxygen (the geminal proton) is shifted significantly downfield (higher ppm) due to the deshielding effect of the ester oxygen. The two terminal (cis and trans) protons appear at a higher field. The long alkyl chain shows a triplet for the terminal methyl group (~0.88 ppm), a large multiplet for the bulk methylene (B1212753) groups (~1.25 ppm), and a triplet for the α-methylene group adjacent to the carbonyl (~2.3 ppm). nih.govaocs.orgyoutube.com

¹³C NMR Spectrum: The carbonyl carbon of the ester appears around 172-174 ppm. The two carbons of the vinyl group are also characteristic, with the carbon attached to the oxygen appearing downfield (~141 ppm) and the terminal carbon appearing upfield (~97 ppm). jeol.comorganicchemistrydata.orghw.ac.uk The carbons of the long alkyl chain have predictable shifts, with the terminal methyl carbon at ~14 ppm and the methylene carbons ranging from ~22 to ~34 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Vinyl Group | ||

| -O-C H=CH₂ | ~7.2-7.4 (dd) | ~141 |

| -O-CH=C H₂ (trans) | ~4.8-5.0 (dd) | ~97 |

| -O-CH=C H₂ (cis) | ~4.5-4.7 (dd) | ~97 |

| Heptadecanoyl Chain | ||

| C =O | - | ~173 |

| α-C H₂ (C2) | ~2.3 (t) | ~34 |

| β-C H₂ (C3) | ~1.6 (quint) | ~25 |

| Bulk -(C H₂)₁₃- (C4-C16) | ~1.2-1.4 (m) | ~22-32 |

| Terminal -C H₃ (C17) | ~0.9 (t) | ~14 |

Predicted shifts are based on data for analogous vinyl and long-chain esters. Solvents can cause variations. dd = doublet of doublets, t = triplet, quint = quintet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the ester (C=O, C-O) and the vinyl group (C=C, =C-H).

Infrared (IR) Spectroscopy: IR spectroscopy would show a very strong and sharp absorption band for the ester carbonyl (C=O) stretch. optica.orginstanano.com Another key band, which distinguishes it from a saturated ester, is the C=C stretching vibration of the vinyl group. pressbooks.publibretexts.org The C-O stretch of the ester and the various C-H stretches of both the alkyl and vinyl parts of the molecule also provide confirmatory data. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C=C double bond stretch is typically a strong and sharp signal, making it easily identifiable. researchgate.netastm.org The long C-C chain of the fatty acid also gives rise to characteristic bands in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1760 optica.org | 1750-1760 | Strong (IR), Medium (Raman) |

| C=C (Vinyl) | Stretch | ~1640 optica.org | ~1640 | Medium-Strong (IR), Strong (Raman) |

| =C-H (Vinyl) | Stretch | 3040-3120 optica.org | 3040-3120 | Medium |

| C-H (Alkyl) | Stretch | 2850-2960 | 2850-2960 | Strong |

| C-O (Ester) | Stretch | 1140-1150 optica.org | 1140-1150 | Very Strong (IR), Weak (Raman) |

Hyphenated Analytical Systems for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier hyphenated systems for the analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The compound would be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. researchgate.netsciensage.info Due to the presence of the double bond, it would likely have a slightly different retention time than its saturated analogue, ethyl heptadecanoate. Following separation, the mass spectrometer provides identification based on the compound's mass spectrum and fragmentation pattern, as described in section 4.2.1.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are less volatile or thermally labile. While this compound is suitable for GC-MS, LC-MS offers an alternative, particularly when analyzing it within a complex biological matrix without extensive sample cleanup. nih.gov Reversed-phase LC, where separation is based on hydrophobicity, would be the typical mode used. nih.govsciex.com this compound, being a large, nonpolar molecule, would be strongly retained on a C18 or C8 column. The MS detector, often a tandem mass spectrometer (LC-MS/MS), provides highly sensitive and specific detection and quantification. nih.gov Derivatization is sometimes employed to improve ionization efficiency, although the ester can be analyzed directly. researchgate.netmdpi.com

Both GC-MS and LC-MS/MS provide robust and sensitive platforms for the separation, identification, and quantification of this compound in various samples.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl heptadecanoate |

| Acetaldehyde |

Advanced Applications and Functional Roles of Ethenyl Heptadecanoate in Materials Science

Integration into Polymer Systems and Composites

The incorporation of ethenyl heptadecanoate into polymeric structures, either as a homopolymer or a copolymer, allows for the precise engineering of material properties. The long heptadecanoate side chain imparts distinct characteristics, such as hydrophobicity and internal plasticization, to the resulting polymer.

The polymerization of this compound yields poly(this compound), a polymer belonging to the poly(vinyl ester) class. Vinyl esters are typically produced via free-radical polymerization. researchgate.net The defining feature of this polymer is its long C17 alkyl side chain, which significantly influences its physical properties. In polymers with long n-alkyl side groups, such as poly(vinyl stearate) (with a C18 side chain), the extended side chains can organize into crystalline structures, a phenomenon known as side-chain crystallization. mdpi.com This behavior is also observed in n-alkyl methacrylates and is dependent on the length of the alkyl chain. wiley.com

This side-chain crystallinity imparts both crystalline and amorphous characteristics to the polymer, creating a microphase-separated morphology that affects its thermal and mechanical properties. The synthesis of high molecular weight and uniform poly(vinyl esters) can be challenging due to the high reactivity of the propagating radicals, which can lead to side reactions. rsc.orgrsc.org However, advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have enabled better control over the molecular weight and architecture of poly(vinyl esters). researchgate.netmdpi.comrsc.org

Table 1: Comparison of Properties of Related Long-Chain Poly(vinyl esters)

| Property | Poly(vinyl acetate) (PVAc) | Poly(vinyl decanoate) (PVDc) | Poly(vinyl stearate) (PVSt) | Probable Property of Poly(this compound) |

|---|---|---|---|---|

| Side Chain Length | C2 | C10 | C18 | C17 |

| Glass Transition (Tg) | ~30-40 °C | ~ -25 °C mdpi.com | ~ 40-50 °C (influenced by crystallinity) mdpi.com | Likely between that of PVDc and PVSt, with significant influence from side-chain crystallinity. |

| Crystallinity | Amorphous | Amorphous | Semicrystalline (Side-Chain Crystallization) mdpi.com | Semicrystalline (Side-Chain Crystallization expected) |

| Key Feature | Widely used precursor for Poly(vinyl alcohol) | Flexible, lower Tg | Waxy solid, forms organized structures | Waxy solid, hydrophobic, capable of forming ordered side-chain structures. |

Note: Data for poly(this compound) is inferred from trends in homologous polymer series due to a lack of specific experimental data in the reviewed literature.

This compound can be co-polymerized with a variety of conventional monomers, such as vinyl acetate (B1210297), styrene, and acrylics (e.g., methyl methacrylate), to create materials with customized properties. und.eduresearchgate.net The incorporation of the long, flexible heptadecanoate side chain into a polymer backbone typically functions as an internal plasticizer. nih.gov This reduces the glass transition temperature (Tg) and modifies the mechanical properties of the copolymer. und.eduresearchgate.net

For example, studies on copolymers of other long-chain vinyl esters (LVEs) have shown that as the LVE content increases, the Tg of the resulting copolymer decreases, indicating easier segmental movement of the polymer chains. und.edu The reactivity of LVEs in copolymerization can be described by the classical Mayo-Lewis equation, allowing for the prediction and control of the copolymer composition. researchgate.netacs.org The use of plant oil-based monomers, which are structurally similar to this compound, in copolymerization with monomers like methyl methacrylate (B99206) (MMA) and vinyl acetate (VAc) has been shown to produce stable latexes with enhanced hydrophobicity. nih.govacs.org The molecular weight of these copolymers tends to decrease as the content and degree of unsaturation of the fatty acid-derived monomer increases. acs.org

Table 2: Effect of Long-Chain Vinyl Ester (LCVE) Content on Copolymer Properties

| Co-monomer | LCVE Example | LCVE Content (wt%) | Resulting Glass Transition (Tg) | Key Finding |

|---|---|---|---|---|

| Vinyl Acetate (VAc) | Vinyl Oleate / Linoleate | Varied | -5 to 16 °C researchgate.net | LCVEs act as plasticizers, lowering the Tg of PVAc. researchgate.net |

| Methyl Methacrylate (MMA) | Plant Oil-Based Monomer | 5 - 35% | Decreases with increasing bio-monomer content acs.org | Allows for tailoring of thermal properties and enhances hydrophobicity. nih.govacs.org |

| Styrene (St) | Plant Oil-Based Monomer | Varied | Decreases with increasing bio-monomer content und.edu | Demonstrates the feasibility of incorporating fatty acid chains into styrenic polymers. und.edu |

Vinyl ester resins are well-regarded for their use in high-performance protective coatings due to their excellent chemical resistance to acids, alkalis, and solvents, as well as their thermal stability and durability. protectiveindustrialpolymers.comsaekaphen.comfgci.com These properties make them suitable for demanding applications such as industrial tank linings and corrosion-control coatings. protectiveindustrialpolymers.comtnemec.com The polymerization of the resin forms a hard, elastic, and often hydrophobic surface film. saekaphen.com

The long aliphatic chain of this compound makes it particularly suitable for applications requiring hydrophobicity. The covalent grafting of long-chain fatty acids or their vinyl esters onto surfaces is a known method for imparting water repellency. researchgate.netmdpi.comresearchgate.net For example, long-chain alkyl groups have been grafted onto wood and cellulose (B213188) nanocrystals to lower their surface free energy and increase hydrophobicity. researchgate.netmdpi.comresearchgate.net Similarly, polymers and copolymers of this compound can be applied as coatings to various substrates to create water-resistant and protective layers. The incorporation of fillers like glass flakes or modified graphene into vinyl ester matrices can further enhance mechanical properties and improve the performance of the resulting composite coating. biointerfaceresearch.comsaekaphen.com

Table 3: Applications of Vinyl Ester-Based Coatings and Surface Modifiers

| Application Area | Substrate | Purpose | Key Properties Conferred |

|---|---|---|---|

| Industrial Linings | Concrete, Steel Tanks | Corrosion protection, chemical containment | High chemical and solvent resistance, thermal stability. protectiveindustrialpolymers.comsaekaphen.com |

| Marine Coatings | Boat Hulls (Fiberglass) | Blister prevention, water resistance | Superior water resistance, durability. fgci.com |

| Surface Functionalization | Cellulose, Wood | Imparting hydrophobicity | Reduced surface energy, water repellency. researchgate.netmdpi.com |

| Composite Materials | Polymer Matrices | Enhanced mechanical performance | Improved dispersion and adhesion of fillers, increased strength. biointerfaceresearch.com |

Co-Polymerization Strategies for Tailored Properties (e.g., with vinyl and acrylic monomers)

Role in Sustainable and Bio-based Material Development

The origin of this compound from natural fatty acids positions it as a valuable component in the shift towards more sustainable and renewable materials, contributing to the circular economy by utilizing bio-based feedstocks and designing for biodegradability.

This compound is derived from heptadecanoic acid, an odd-chain saturated fatty acid. Unlike more common even-chain fatty acids (like palmitic or stearic acid), heptadecanoic acid is found in trace amounts in natural sources such as the milk fat and meat fat of ruminants. nih.govatamankimya.com It is also produced by certain microorganisms, such as algae and oleaginous yeasts like Yarrowia lipolytica, which can be engineered to increase the production of odd-chain fatty acids from renewable feedstocks like propionate (B1217596). d-nb.info

The synthesis of the this compound monomer from its parent fatty acid can be achieved through sustainable chemistry principles. One common method is transvinylation, a reaction between the fatty acid and a vinyl source like vinyl acetate, often catalyzed by a transition metal. researchgate.netresearchgate.net This process avoids the use of more toxic and corrosive chemicals sometimes employed in ester synthesis. researchgate.net The ability to source heptadecanoic acid from agricultural byproducts or microbial fermentation and convert it into a polymerizable monomer makes this compound a prime example of renewable resource utilization in advanced material synthesis. d-nb.infochemimpex.com

While polymers with pure carbon-carbon backbones, like most vinyl polymers, are generally resistant to degradation, the introduction of features like ester groups can enhance biodegradability. nih.govscispace.com Poly(vinyl esters) are precursors to poly(vinyl alcohol) (PVA), which is recognized as one of the few biodegradable vinyl polymers. icm.edu.plresearchgate.netresearchgate.net The biodegradation of poly(vinyl esters) can proceed via enzymatic hydrolysis of the ester side chains, releasing the fatty acid and forming PVA. researchgate.netacs.org The resulting PVA backbone can then be degraded by specific microbial enzymes. icm.edu.plresearchgate.net

The biodegradability of polymers containing fatty acid esters has been demonstrated in various studies. For instance, waste fatty acid-based esters used as plasticizers for PVC have been shown to biodegrade into smaller fatty acid esters and alkanes. acs.org The long alkyl chain of heptadecanoic acid is itself derived from a natural, metabolizable source. Polymers that incorporate sugars and fatty acids have shown high levels of biodegradation, suggesting that combining natural moieties within a polymer structure is an effective strategy for creating environmentally benign materials. acs.org Therefore, materials based on poly(this compound) or its copolymers are promising candidates for applications where controlled degradation is desired. nih.govsci-hub.st

Renewable Resource Utilization in Material Synthesis

Interdisciplinary Applications in Research

This compound, a vinyl ester of the 17-carbon saturated fatty acid heptadecanoic acid, holds potential in specialized areas of scientific research. Its unique structure, featuring a reactive vinyl group, distinguishes it from more common saturated fatty acid esters, suggesting distinct applications in both analytical and synthetic chemistry.

As a Reference Standard in Analytical Chemistry for Lipidomics and Metabolomics Research

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, reference standards are crucial for the accurate identification and quantification of molecules. alfa-chemistry.com Odd-chain fatty acids and their simple esters, such as those of heptadecanoic acid (C17:0), are often used as internal standards. This is because they are typically found in low abundance in many biological samples, which minimizes interference with the endogenous molecules being studied.

While methyl heptadecanoate and ethyl heptadecanoate are well-documented and commonly used as internal standards in gas chromatography (GC) and mass spectrometry (MS) for lipid analysis, the specific use of this compound as a reference standard is not prominently documented in scientific literature. Analytical suppliers provide certified reference materials for methyl and ethyl heptadecanoate for these purposes. However, similar widespread availability and documented application for this compound are not apparent.

The theoretical application of this compound as a standard would be plausible, particularly in targeted analyses where its unique mass and retention time could provide a distinct signal. However, the lack of commercial availability as a certified reference material and the absence of its citation in established analytical protocols for lipidomics and metabolomics suggest it is not a standard tool in this research area at present. Its potential utility remains a subject for future investigation, should a specific analytical need for a vinyl fatty acid ester standard arise.

Table 1: Chemical Identification of this compound Monomer

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | Vinyl heptadecanoate, Heptadecanoic acid, ethenyl ester | N/A |

| Molecular Formula | C₁₉H₃₆O₂ | |

| Molecular Weight | 296.49 g/mol | N/A |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)OC=C | |

| InChI Key | BSNVHSQCRJMJHZ-UHFFFAOYSA-N | |

| CAS Number | 9003-95-6 (for Poly(vinyl stearate)) |

Note: The CAS number corresponds to the polymer, Poly(vinyl stearate), for which this compound is the monomer.

Fundamental Studies in Organic Synthesis and Reaction Development

The synthesis of vinyl esters, including this compound, is a key area in organic reaction development, driven by the utility of vinyl esters as monomers for polymerization and as versatile chemical intermediates. Fundamental studies focus on developing efficient and selective catalytic methods for their production.

One significant area of research involves the direct vinylation of carboxylic acids. A patented process describes the synthesis of vinyl esters from carboxylic acids with 3 to 20 carbon atoms, which includes heptadecanoic acid. This method utilizes a palladium (Pd) catalyst in conjunction with a copper (Cu) co-catalyst. The reaction proceeds through the vinylation of the carboxylic acid using ethylene (B1197577) and an oxidant like oxygen or air. This approach is a subject of fundamental studies aimed at optimizing catalyst stability, reaction yield, and selectivity, while minimizing byproduct formation.

The key aspects of these synthetic studies include:

Catalyst System: The combination of palladium and a stabilized copper organic salt is crucial for the reaction's success.

Reaction Conditions: The process involves reacting the carboxylic acid with ethylene and oxygen at elevated temperatures, typically between 80 to 130 °C.

Process Improvement: Research focuses on enhancing the process through measures like water removal and the use of proton-absorbing additives to improve efficiency and catalyst lifespan.

These fundamental studies in reaction development are vital for producing vinyl esters like this compound efficiently, which can then be used in further applications, such as the creation of polymers and other specialized materials.

Table 2: Representative Reaction for Vinyl Ester Synthesis

| Parameter | Description |

|---|---|

| Reaction | Vinylation of a Higher Carboxylic Acid |

| Reactants | Heptadecanoic Acid, Ethylene, Oxygen |

| Catalyst System | Palladium (Pd) catalyst with a Copper (Cu) organic salt co-catalyst |

| Typical Temperature | 80 - 130 °C |

| Product | This compound |

| Significance | Provides a direct route to vinyl esters, avoiding multi-step processes. |

Degradation Pathways and Environmental Fate of Ethenyl Heptadecanoate

Oxidative Degradation Mechanisms of Unsaturated Esters

Unsaturated esters like ethenyl heptadecanoate are susceptible to oxidative degradation, primarily through the cleavage of their carbon-carbon double bonds. This process can be initiated by various oxidants and is a key pathway for their breakdown in the environment.

The oxidative cleavage of unsaturated fatty acids and their esters is a significant industrial process used to produce valuable bifunctional molecules like diacids and aldehydes, which serve as monomers for polymers. mdpi.comrsc.org Ozonolysis is a common method for this cleavage, though it has drawbacks related to the hazardous nature of ozone. mdpi.comwiley.com Alternative methods using cleaner oxidants like hydrogen peroxide are being explored. mdpi.comnih.gov For example, a one-pot method using a nonheme iron complex as a catalyst with hydrogen peroxide and sodium periodate (B1199274) has been developed for the oxidative cleavage of internal alkenes into aldehydes. nih.gov This method is effective for unsaturated fatty acids and esters, yielding high amounts of aldehydes while preventing overoxidation to carboxylic acids. nih.gov

In the atmosphere, unsaturated esters are primarily degraded by reaction with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). conicet.gov.arconicet.gov.aracs.org The reaction with OH radicals is particularly important and involves the addition of the radical to the double bond, forming a hydroxyalkyl radical. conicet.gov.arresearchgate.net This is followed by reaction with oxygen to form a peroxy radical, which then leads to the formation of various degradation products. conicet.gov.ar The rate of these reactions is influenced by temperature and the structure of the ester. acs.orgfigshare.com For instance, the presence of an ester group can shield the double bond from the deactivating effects of other functional groups. acs.org

The oxidative degradation of highly unsaturated fatty acids can be monitored using techniques like Fourier-transform infrared spectroscopy (FTIR-ATR), which detects changes in the carbonyl and hydroxyl absorption bands as degradation proceeds. scirp.org This degradation leads to the formation of various products, including aldehydes, ketones, alcohols, and carboxylic acids. scirp.org

Table 2: Oxidative Degradation of Unsaturated Esters

| Degradation Process | Key Reactants/Catalysts | Major Products |

| Ozonolysis | Ozone (O3) | Aldehydes, Carboxylic acids mdpi.comwiley.com |

| Catalytic Oxidation | Iron complex, H2O2, NaIO4 | Aldehydes nih.gov |

| Atmospheric Oxidation | OH radicals, O3, NO3 radicals | Hydroxyalkyl radicals, Peroxy radicals, various oxygenated products conicet.gov.arconicet.gov.ar |

| Photochemical Oxidation | Triplet nitroarenes | Aldehydes, 1,2-diols wiley.com |

This table outlines the primary mechanisms, reactants, and resulting products of the oxidative degradation of unsaturated esters.

Enzymatic and Biotic Degradation Processes in Environmental Systems

This compound, being a long-chain ester, can be broken down by microorganisms in various environments through enzymatic processes. This biotic degradation is a crucial aspect of its environmental fate.

The biodegradation of esters in soil, sewage, and sludge has been demonstrated, with vinyl acetate (B1210297) serving as a model compound. researchgate.netnih.gov The key enzyme in this process is a vinyl acetate esterase, which hydrolyzes the ester into an alcohol (vinyl alcohol in the case of vinyl acetate) and an acid. researchgate.netnih.gov The resulting vinyl alcohol is unstable and spontaneously isomerizes to acetaldehyde, which is then further metabolized. researchgate.netnih.gov Several bacteria and yeasts capable of degrading vinyl acetate have been isolated, indicating that such pathways are common in the environment. researchgate.netnih.gov For instance, Pseudomonas fluorescens has been shown to degrade vinyl acetate, with its esterase being a key enzyme in the pathway. nih.gov

The degradation of long-chain fatty acid esters, which are structurally similar to this compound, is also well-documented in soil and groundwater. concawe.eu Both aerobic and anaerobic biodegradation processes contribute to the natural attenuation of these compounds. concawe.eu The enzymatic hydrolysis of the ester bond is a primary step, often carried out by enzymes like lipases and esterases. rsc.org For example, the degradation of poly(butylene adipate-co-terephthalate) (PBAT) in soil involves the breakdown of adipate (B1204190) ester groups by hydrolytic enzymes, leading to the formation of terephthalic acid and adipic acid. rsc.org

The structure of the polyester (B1180765) plays a significant role in its biodegradability. uni-konstanz.de While long-chain aliphatic polyesters are generally stable, the introduction of ester bonds as predetermined breaking points can facilitate hydrolytic degradation. uni-konstanz.de The biodegradability of unsaturated poly(ester-amide)s has been shown to be influenced by their chemical structure, with enzymatic hydrolysis playing a more significant role than simple hydrolysis in a buffer solution. researchgate.net

Table 3: Key Enzymes and Microorganisms in Ester Degradation

| Organism/Enzyme Class | Substrate Example | Degradation Pathway |

| Pseudomonas fluorescens | Vinyl acetate | Hydrolysis by esterase to vinyl alcohol and acetic acid nih.gov |

| Soil/Sludge Microbes | Vinyl acetate | Hydrolysis by vinyl acetate esterase researchgate.netnih.gov |

| Soil Microorganisms | Poly(butylene adipate-co-terephthalate) (PBAT) | Enzymatic hydrolysis of ester bonds by lipases and cutinases rsc.org |

| Streptomyces scabies | p-Nitrophenyl esters, Cutin, Suberin | Hydrolysis by suberinase (esterase) jst.go.jp |

This table highlights key microorganisms and enzyme classes involved in the biotic degradation of esters, along with their substrates and degradation mechanisms.

Design Strategies for Enhanced Stability or Controlled Degradation

The stability or degradability of this compound and similar esters can be tailored through various design strategies, which is important for their specific applications.